molecular formula C5H6BrN3O2 B1380489 4-bromo-2-ethyl-5-nitro-1H-imidazole CAS No. 18874-51-6

4-bromo-2-ethyl-5-nitro-1H-imidazole

Cat. No.: B1380489
CAS No.: 18874-51-6
M. Wt: 220.02 g/mol
InChI Key: ZVIJYFFMEHGGES-UHFFFAOYSA-N
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Description

4-Bromo-2-ethyl-5-nitro-1H-imidazole is a heterocyclic compound featuring a five-membered imidazole ring substituted with a bromine atom at the fourth position, an ethyl group at the second position, and a nitro group at the fifth position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-bromo-2-ethyl-5-nitro-1H-imidazole can be achieved through several methods. One common approach involves the cyclization of amido-nitriles in the presence of a nickel catalyst, followed by proto-demetallation, tautomerization, and dehydrative cyclization . Another method includes the dibromination of 4-nitroimidazole followed by selective debromination using an in situ reductive deiodination strategy .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as bromination, nitration, and cyclization under controlled conditions to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-2-ethyl-5-nitro-1H-imidazole undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Oxidation Reactions: The ethyl group can be oxidized to a carboxylic acid under strong oxidizing conditions.

Common Reagents and Conditions:

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Reduction: Hydrogen gas with a palladium catalyst.

    Oxidation: Potassium permanganate or chromium trioxide.

Major Products Formed:

    Substitution: Products with different substituents replacing the bromine atom.

    Reduction: 4-bromo-2-ethyl-5-amino-1H-imidazole.

    Oxidation: 4-bromo-2-carboxy-5-nitro-1H-imidazole.

Comparison with Similar Compounds

    Metronidazole: A widely used nitroimidazole antibiotic.

    Tinidazole: Another nitroimidazole with similar antimicrobial properties.

    Ornidazole: Known for its use in treating protozoal infections.

Comparison: 4-Bromo-2-ethyl-5-nitro-1H-imidazole is unique due to the presence of the bromine and ethyl substituents, which can influence its chemical reactivity and biological activity. Compared to metronidazole and tinidazole, this compound may exhibit different pharmacokinetic properties and potentially broader antimicrobial spectrum .

Properties

IUPAC Name

4-bromo-2-ethyl-5-nitro-1H-imidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6BrN3O2/c1-2-3-7-4(6)5(8-3)9(10)11/h2H2,1H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVIJYFFMEHGGES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC(=C(N1)[N+](=O)[O-])Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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